molecular formula C9H5BrN2O4 B1410841 2-Bromo-3-cyano-4-nitrophenylacetic acid CAS No. 1805102-99-1

2-Bromo-3-cyano-4-nitrophenylacetic acid

Cat. No.: B1410841
CAS No.: 1805102-99-1
M. Wt: 285.05 g/mol
InChI Key: AICNDTNRSIRAAX-UHFFFAOYSA-N
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Description

2-Bromo-3-cyano-4-nitrophenylacetic acid is an aromatic carboxylic acid with a molecular formula of C9H5BrN2O4 and a molecular weight of 285.05 g/mol. This compound is characterized by the presence of bromine, cyano, and nitro functional groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 2-Bromo-3-cyano-4-nitrophenylacetic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of a suitable phenylacetic acid derivative, followed by nitration and subsequent cyano group introduction. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired functional group transformations .

Chemical Reactions Analysis

2-Bromo-3-cyano-4-nitrophenylacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions, such as in the presence of a palladium catalyst for Suzuki-Miyaura coupling.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.

Scientific Research Applications

2-Bromo-3-cyano-4-nitrophenylacetic acid is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyano-4-nitrophenylacetic acid depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The presence of functional groups like nitro and cyano can influence the compound’s reactivity and binding affinity to these targets .

Comparison with Similar Compounds

2-Bromo-3-cyano-4-nitrophenylacetic acid can be compared to other similar compounds, such as:

    (4-Bromo-2-nitrophenyl)acetic acid: This compound shares the bromine and nitro groups but lacks the cyano group, which can affect its reactivity and applications.

    2-(4-Bromo-2-nitrophenyl)acetic acid: Similar in structure but with different positioning of functional groups, leading to variations in chemical behavior and uses.

The unique combination of bromine, cyano, and nitro groups in this compound makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(2-bromo-3-cyano-4-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c10-9-5(3-8(13)14)1-2-7(12(15)16)6(9)4-11/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICNDTNRSIRAAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)Br)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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